Product packaging for (R)-Linezolid-d3(Cat. No.:CAS No. 1127120-38-0)

(R)-Linezolid-d3

Cat. No.: B196450
CAS No.: 1127120-38-0
M. Wt: 340.36 g/mol
InChI Key: TYZROVQLWOKYKF-FUPFOCIHSA-N
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Description

Contextual Overview of Linezolid (B1675486) as an Oxazolidinone Antibiotic in Resistant Pathogen Management

Linezolid stands as a significant advancement in antibacterial therapy, representing the first clinically approved member of the oxazolidinone class of antibiotics. bohrium.comnih.govscirp.orgtaylorandfrancis.comresearchgate.netnih.govasm.orgmedchemexpress.commedchemexpress.com Developed to address the growing challenge of antibiotic resistance, linezolid exhibits potent activity against a wide spectrum of Gram-positive bacteria. This includes notoriously difficult-to-treat pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. bohrium.comnih.govscirp.orgtaylorandfrancis.comresearchgate.netnih.govasm.orgmedchemexpress.commedchemexpress.commdpi.comaafp.org The unique mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis. Linezolid binds to a specific site on the 50S ribosomal subunit, interfering with the formation of the initiation complex, a process distinct from that of many other protein synthesis inhibitors. bohrium.comnih.govscirp.orgtaylorandfrancis.comresearchgate.netnih.govasm.orgmedchemexpress.commedchemexpress.com This novel mechanism confers a low propensity for cross-resistance with existing antibiotic classes, making linezolid a valuable agent for treating serious infections, including pneumonia, complicated skin and soft tissue infections, and infections caused by multidrug-resistant Gram-positive organisms. bohrium.comnih.govmdpi.comaafp.org While resistance to linezolid is still considered rare, it has been documented, primarily linked to specific mutations in the 23S ribosomal RNA genes. nih.govresearchgate.netasm.orgmdpi.com

Principles and Advanced Applications of Stable Isotope Labeling in Contemporary Pharmaceutical Sciences

Stable isotope labeling is a fundamental technique in modern pharmaceutical sciences, enabling researchers to trace and understand complex chemical and biological processes with high precision. musechem.comnih.govmetsol.comsymeres.comiris-biotech.decreative-proteomics.commdpi.com The principle involves incorporating stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. These isotopes, differing from naturally abundant isotopes only in their neutron count, possess identical chemical properties but distinct masses. musechem.comnih.govsymeres.comcreative-proteomics.commdpi.com This mass difference allows for the sensitive detection and quantification of labeled compounds using analytical techniques like mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. musechem.comnih.govsymeres.comiris-biotech.decreative-proteomics.com

The applications of stable isotope labeling in pharmaceutical research are extensive. They are crucial for elucidating drug absorption, distribution, metabolism, and excretion (ADME) profiles, providing critical insights into a drug's pharmacokinetic behavior. musechem.comnih.govmetsol.comsymeres.comiris-biotech.de Deuterium labeling, in particular, is widely employed due to its relative ease of incorporation and its ability to introduce a kinetic isotope effect, which can aid in mechanistic studies. musechem.comsymeres.com Furthermore, stable isotopes are indispensable for developing accurate quantitative bioanalytical methods, where they serve as internal standards to correct for variations in sample processing and instrument response. iris-biotech.decaymanchem.com This capability is vital for drug discovery, development, and clinical monitoring, ensuring the reliability of data used to assess drug efficacy and safety. metsol.comiris-biotech.de

Research Rationale and Specific Utility of Deuterium-Labeled Linezolid (Linezolid-d3)

The specific utility of deuterium-labeled linezolid, commonly in the form of Linezolid-d3, lies primarily in its role as an internal standard for the accurate and precise quantification of the parent drug, linezolid. caymanchem.comfrontiersin.orgfrontiersin.orgnih.govnih.govjst.go.jpresearchgate.netannlabmed.orgnih.gov In quantitative bioanalysis using mass spectrometry, internal standards are essential to compensate for matrix effects, variations in sample extraction efficiency, and fluctuations in ionization efficiency during MS detection. iris-biotech.decaymanchem.comfrontiersin.orgfrontiersin.orgnih.govnih.govjst.go.jpresearchgate.netannlabmed.orgnih.gov Linezolid-d3, being chemically identical to linezolid but possessing a distinct mass due to the deuterium atoms (typically three, hence d3), behaves similarly throughout the analytical process. This co-elution and co-extraction with the analyte ensures that any losses or variations affect both the analyte and the internal standard proportionally, leading to a more accurate determination of the analyte's concentration. iris-biotech.decaymanchem.com

Research findings consistently demonstrate the application of Linezolid-d3 in the development and validation of sensitive LC-MS/MS methods for measuring linezolid concentrations in various biological matrices, including plasma, serum, and cerebrospinal fluid (CSF). frontiersin.orgfrontiersin.orgnih.govnih.govjst.go.jpresearchgate.netannlabmed.orgnih.gov These methods are critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug distribution in specific patient populations. For instance, studies investigating linezolid in patients with multidrug-resistant tuberculosis have utilized Linezolid-d3 as an internal standard to establish population pharmacokinetic models, aiding in dose optimization. frontiersin.orgfrontiersin.org Similarly, its use has been instrumental in validating assays for linezolid in CSF for patients with tuberculous meningitis, providing crucial data on drug penetration into the central nervous system. nih.govresearchgate.net The robust performance of these analytical methods, supported by the use of Linezolid-d3, contributes significantly to the reliable assessment of linezolid's therapeutic efficacy and safety profiles in diverse clinical scenarios.

Representative LC-MS/MS Method Validation Parameters for Linezolid Quantification using Linezolid-d3

The successful implementation of bioanalytical methods for drug quantification relies heavily on rigorous validation. Linezolid-d3 plays a pivotal role in achieving this by serving as an internal standard, enabling accurate and precise measurements of linezolid in biological fluids. The following table summarizes key validation parameters reported in studies employing Linezolid-d3.

ParameterStudy nih.govStudy nih.govStudy jst.go.jp (Intra-day)Study jst.go.jp (Inter-day)Study nih.gov
Linearity Range0.100–20.0 μg/mL0.1–50 μg/mLN/AN/A0.13 mg/L (LLOQ)
Accuracy87.3%–108%97%–112%0.75%–4.67%0%–-8.77%<6%
Precision (Coefficient of Variation, CV%)<11.5%<15%1.68%–5.05%3.61%–11.41%<7.3%

Note: Specific linearity ranges and accuracy/precision metrics can vary based on the biological matrix (e.g., plasma, serum, CSF) and the specific assay conditions employed.

Pharmacokinetic Parameters of Linezolid in Patients with Multidrug-Resistant Tuberculosis

In clinical research, understanding the pharmacokinetic profile of an antibiotic is crucial for optimizing dosing regimens. Studies utilizing Linezolid-d3 as an internal standard have provided valuable pharmacokinetic data. The following table presents representative pharmacokinetic parameters for linezolid in patients undergoing treatment for multidrug-resistant tuberculosis.

ParameterValue (Median [IQR])Source
Cmin2.0 [1.5–2.3] mg/L frontiersin.org
Cmax16.2 [14.8–18.8] mg/L frontiersin.org
AUC₀–₂₄h108.3 [82.6–119.1] mg h/L frontiersin.org

Note: AUC₀–₂₄h represents the area under the concentration-time curve from time zero to 24 hours.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20FN3O4 B196450 (R)-Linezolid-d3 CAS No. 1127120-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-FUPFOCIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649152
Record name N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127120-38-0
Record name N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Characterization of Linezolid D3

Synthetic Pathways for Site-Specific Deuterium (B1214612) Incorporation into Linezolid (B1675486)

The synthesis of deuterated compounds like Linezolid-d3 requires precise control over the placement of deuterium atoms within the molecular structure. This is crucial for ensuring that the deuterium label is stable and does not undergo exchange under physiological or analytical conditions, and that the compound retains its intended chemical properties.

Chemical Strategies for Deuteration

The "d3" designation for Linezolid-d3 indicates the presence of three deuterium atoms. Chemical literature and supplier information identify the site of deuteration to be the methyl group of the acetamide (B32628) moiety, transforming the -CH₃ group into a -CD₃ group caymanchem.com. This specific labeling can be achieved through several synthetic strategies:

Deuterated Precursor Synthesis: The most controlled method involves synthesizing Linezolid using a precursor that already contains the deuterium label at the desired position. For Linezolid-d3, this would typically involve using deuterated acetic anhydride (B1165640) ((CD₃CO)₂O) or a similar deuterated acetylating agent during the final acetylation step of the amine precursor (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine google.com. This approach ensures high regioselectivity and isotopic purity.

Hydrogen-Deuterium Exchange (HIE): While less common for methyl groups which are generally stable, HIE could theoretically be employed if a suitable catalyst and deuterated source (e.g., D₂O, deuterated acids) were used under specific conditions. However, achieving selective and complete deuteration of a methyl group via HIE without affecting other labile protons or causing degradation can be challenging. General methods for HIE often involve acid or base catalysis, or metal catalysis, and are more typically applied to more acidic protons or exchangeable positions researchgate.netacs.org. Given the specific d3 labeling on the methyl group, the precursor approach is highly favored for its efficiency and control.

Electrophilic/Nucleophilic Deuteration: Direct electrophilic or nucleophilic deuteration strategies are less likely for introducing deuterium onto a methyl group of an acetamide. Electrophilic deuteration typically targets electron-rich sites (e.g., aromatic rings), while nucleophilic deuteration involves reaction with electrophilic centers.

The synthesis of deuterated pharmaceutical intermediates, such as the precursors for linezolid, can also be achieved using deuterated reagents like CD₃OD as a deuterium source in catalytic transfer hydrogenation reactions indiascienceandtechnology.gov.in.

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high isotopic purity (typically ≥98% or ≥99% deuterium incorporation) is paramount for Linezolid-d3, especially when used as an internal standard in quantitative mass spectrometry caymanchem.com. Optimization efforts focus on:

Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, catalyst (if any), and reaction time to maximize the yield of the deuterated product and minimize side reactions or incomplete deuteration.

Reagent Purity: Utilizing high-purity deuterated reagents (e.g., deuterated acetic anhydride) is essential for achieving high isotopic enrichment.

Purification: Employing rigorous purification techniques, such as chromatography (e.g., HPLC, flash chromatography) and recrystallization, to remove any residual non-deuterated starting materials, byproducts, or incompletely deuterated species. This ensures the final product meets the required isotopic purity specifications.

Table 1: Key Physicochemical Properties of Linezolid and Linezolid-d3

PropertyLinezolidLinezolid-d3
Molecular FormulaC₁₆H₂₀FN₃O₄C₁₆H₁₇D₃FN₃O₄
Molecular Weight~338.3 g/mol ~340.4 g/mol
CAS Number165800-03-31127120-38-0 caymanchem.com
Deuteration SiteN/AAcetyl methyl group (-CH₃ → -CD₃) caymanchem.com
Isotopic PurityN/A≥98%; ≥99% atom D

Advanced Spectroscopic Characterization of Deuterated Isotopologues

The structural integrity, precise location of deuterium atoms, and isotopic enrichment of Linezolid-d3 are confirmed using a suite of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry for Isotopic Abundance Verification and Molecular Confirmation

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable tools for confirming the molecular identity and isotopic composition of Linezolid-d3.

Molecular Confirmation: HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The mass difference between Linezolid and Linezolid-d3 directly confirms the incorporation of three deuterium atoms. For instance, the precursor ions are observed around m/z 338.15 for Linezolid and m/z 341.01 for Linezolid-d3 nih.govannlabmed.org.

Isotopic Abundance Verification: LC-MS/MS methods, particularly those employing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), are used to quantify the abundance of the deuterated species relative to the non-deuterated compound. This verification ensures the specified isotopic purity is met. Specific ion pairs, such as m/z 338.15→296.1 for Linezolid and m/z 341.01→297.2 for Linezolid-d3, are monitored for quantification nih.govannlabmed.org.

Fragmentation Analysis: Collision-induced dissociation (CID) in MS/MS experiments provides fragmentation patterns that can further corroborate the structure of both Linezolid and Linezolid-d3, confirming that the deuteration does not alter the fundamental fragmentation pathways of the molecule nih.govresearchgate.net.

Table 2: Mass Spectrometry Fragmentation Data for Linezolid and Linezolid-d3

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Reference
Linezolid~338.15~296.1 nih.govannlabmed.org
Linezolid-d3~341.01~297.2 nih.govannlabmed.org

Nuclear Magnetic Resonance Spectroscopy for Precise Deuterium Position Determination and Structural Analysis

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Linezolid-d3, the characteristic signal corresponding to the methyl protons of the acetamide group is expected to be absent or significantly diminished compared to the spectrum of non-deuterated Linezolid. This disappearance directly indicates the replacement of hydrogen atoms with deuterium at this specific position.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) can directly detect the deuterium nuclei. A signal at the expected chemical shift for the deuterated methyl group in Linezolid-d3 would provide direct evidence of deuterium incorporation at this site.

Table 3: Expected NMR Spectroscopy Observations

TechniqueObservation for LinezolidObservation for Linezolid-d3
¹H NMRSignal for acetyl methyl protons present.Signal for acetyl methyl protons absent or significantly reduced.
²H NMRNo signal corresponding to the acetyl methyl group.Signal present at the chemical shift corresponding to the deuterated acetyl methyl group.
¹³C NMRConfirms the carbon backbone and functional groups.Confirms the carbon backbone and functional groups; deuterated carbon may show subtle shifts.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Elucidation and Deuterium-Induced Vibrational Shifts

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can provide complementary information about molecular structure and are sensitive to isotopic substitution.

Deuterium-Induced Shifts: The substitution of hydrogen with deuterium, a heavier isotope, results in a decrease in vibrational frequencies due to the increased reduced mass of the C-D bond compared to the C-H bond. This phenomenon, known as the deuterium isotope effect, causes a redshift in the characteristic stretching and bending vibrational modes ajchem-a.com. For Linezolid-d3, the C-H stretching vibrations of the acetyl methyl group (typically around 2900-3000 cm⁻¹) would be replaced by C-D stretching vibrations at lower frequencies (around 2100-2200 cm⁻¹).

Compound Name List:

Linezolid

Linezolid-d3

Advanced Bioanalytical Method Development and Validation Utilizing Linezolid D3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Developing assays that can accurately measure linezolid (B1675486) in various biological fluids, such as plasma, serum, and cerebrospinal fluid (CSF), requires meticulous optimization of both chromatographic separation and mass spectrometric detection. Linezolid-d3 is employed throughout this process to monitor and correct for variations.

The optimization of mass spectrometric parameters is crucial for achieving maximum sensitivity and selectivity. This involves identifying the most abundant precursor and product ions for both linezolid and Linezolid-d3, and fine-tuning parameters like declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CCX).

For instance, in one study, the monitored transitions for linezolid were m/z 338.3 → 296.3 (quantifier) and 338.3 → 148.1 (qualifier). Linezolid-d3 was monitored with the transition m/z 341.1 → 297.1 nih.gov. Optimized parameters for linezolid included DP of 81.0 V, EP of 7.0 V, CE of 25.0 eV, and CCX of 2.0 V. For Linezolid-d3, these values were DP of 91.0 V, EP of 8.0 V, CE of 29 eV, and CCX of 2.0 V nih.govresearchgate.net. These specific parameters ensure that the mass spectrometer efficiently detects and fragments both the analyte and its deuterated standard, maximizing signal intensity and minimizing background noise.

Studies have employed various chromatographic conditions. For example, an isocratic method using a mixture of 0.1% formic acid solution and methanol (B129727) (4:6, v/v) at a flow rate of 300 μL/min achieved analyte elution within 3.5 minutes nih.govresearchgate.net. Another method utilized a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) at a flow rate of 0.6 mL/min, with a total run time of 15 minutes nih.govnih.gov. More advanced ultra-high-performance liquid chromatography (UHPLC) methods have achieved run times as short as 6 minutes for multiple analytes, including linezolid, using a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) annlabmed.orgfrontiersin.org. These strategies aim to balance resolution with speed, enabling high-throughput analysis essential for clinical settings.

Method validation is a critical step to ensure that the developed assay is reliable, reproducible, and suitable for its intended purpose. Regulatory guidelines (e.g., FDA, EMA) mandate comprehensive validation, where Linezolid-d3 plays a crucial role in assessing various parameters.

Specificity and selectivity are paramount to ensure that the method accurately measures linezolid in the presence of other compounds that might be present in the biological matrix. This is confirmed by analyzing blank biological samples (e.g., plasma, CSF) spiked with potential interfering substances and comparing the chromatograms to those of the analyte and internal standard.

Studies have demonstrated the specificity of LC-MS/MS methods by showing no significant interference at the retention times of linezolid and Linezolid-d3 from endogenous components or other co-administered drugs annlabmed.orgcabidigitallibrary.org. For instance, comparing blank plasma and CSF samples with spiked samples confirmed highly specific detection, with no significant interference observed at the retention times of linezolid, its internal standard (Linezolid-d3), or other analytes annlabmed.org. The absence of carryover between injections further supports the method's specificity annlabmed.org.

The calibration curve demonstrates the linear relationship between the analyte concentration and the measured response (peak area ratio of analyte to internal standard). Linezolid-d3, as an internal standard, helps to normalize variations in ionization efficiency and sample preparation, leading to more linear calibration curves.

Several studies have reported excellent linearity for linezolid quantification using Linezolid-d3 as an internal standard. For example, a calibration curve ranging from 0.100 to 20.0 μg/mL for linezolid in CSF showed correlation coefficients (r) greater than 0.999, characterized by quadratic regression weighted by 1/x nih.govresearchgate.net. Another method for serum analysis demonstrated linearity in the concentration range of 0.01–20 μg/mL for linezolid, with correlation coefficients (r²) ≥ 0.99 nih.govnih.gov. A broader range of 0.1–50 μg/mL was reported for linezolid in plasma using a different LC-MS/MS approach frontiersin.org. These findings highlight the ability of these methods, supported by Linezolid-d3, to accurately quantify linezolid across a wide range of concentrations, essential for pharmacokinetic studies.

Rigorous Validation of Bioanalytical Methods Employing Linezolid-d3 as an Internal Standard

Determination of Analytical Precision (Intra-day and Inter-day Variability)

Ensuring the reproducibility and consistency of an analytical method is critical for its reliable application. Precision is typically assessed by measuring the variability of results obtained from replicate analyses of quality control (QC) samples at different concentrations within the same day (intra-day) and across different days (inter-day). Studies employing Linezolid-d3 as an internal standard have reported excellent precision.

Study ReferenceMatrix TypePrecision MetricReported Value Range
frontiersin.org, nih.govPlasmaIntra-day CV (%)1.4 – 9.3
frontiersin.org, nih.govPlasmaInter-day CV (%)2.1 – 7.2
nih.govSerumIntra-day CV (%)<15
nih.govSerumInter-day CV (%)<15
researchgate.netPlasmaIntra-assay CV (%)<15
researchgate.netPlasmaInter-assay CV (%)<15
annlabmed.org, nih.govSerum/Plasma/CSFIntra-day CV (%)≤10
annlabmed.org, nih.govSerum/Plasma/CSFInter-day CV (%)≤12
researchgate.netSerumImprecision (CV)<9
researchgate.netPlasmaIntra-day CV (%)<4
researchgate.netPlasmaInter-day CV (%)<3.5
researchgate.netPlasmaPrecision (CV)2.0 – 12.8
frontiersin.orgPlasmaCV (%)Within 9.5

These values consistently fall within acceptable regulatory limits, demonstrating the robustness of analytical methods utilizing Linezolid-d3.

Establishment of Lower Limits of Detection and Quantification

The sensitivity of an analytical method is defined by its Lower Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). These parameters are crucial for accurately measuring low concentrations of the analyte in biological samples. For Linezolid-d3, used as an internal standard in methods quantifying linezolid, specific LOD and LLOQ values have been established.

Study ReferenceAnalyte(s) QuantifiedMatrix TypeLOD (µg/mL)LLOQ (µg/mL)Detection Method
cda-amc.caLinezolidSerum0.130.5LC-MS/MS
annlabmed.org, nih.govLinezolidSerum/Plasma/CSF0.020.07LC-MS/MS
researchgate.netLinezolidVarious0.3541.074RP-HPLC

The low LOD and LLOQ values reported, particularly for LC-MS/MS methods, highlight the capability of these assays to detect and quantify linezolid at clinically relevant concentrations when Linezolid-d3 is employed as an internal standard.

Comprehensive Stability Studies of Linezolid-d3 in Relevant Sample Matrices

The stability of Linezolid-d3 in biological matrices under various storage and analytical conditions is vital for method validation. Studies have investigated its stability in plasma, serum, and cerebrospinal fluid.

Short-term stability: Samples analyzed after storage in the autosampler at 4°C for 24 hours showed stable concentrations annlabmed.org. Stability in plasma was also confirmed for at least one month under various tested conditions, including different temperatures researchgate.net.

Freeze-thaw stability: Linezolid-d3 demonstrated stability after three freeze-thaw cycles (from -20°C to 25°C), with accuracies not exceeding ±12.0% and CVs within 9.5% frontiersin.org.

Bench-top stability: Samples remained stable at room temperature for 6 hours frontiersin.org.

These findings indicate that Linezolid-d3 is robust in common biological matrices and under typical laboratory handling conditions, supporting its use in routine therapeutic drug monitoring.

Investigation of Matrix Effects and Sample Extraction Recovery

Matrix effects, which can arise from co-eluting endogenous compounds interfering with analyte ionization, and extraction recovery, which quantifies the efficiency of analyte isolation from the matrix, are critical parameters assessed during bioanalytical method validation. Linezolid-d3 plays a key role in mitigating matrix effects by co-eluting with linezolid, thereby normalizing ionization efficiency.

Study ReferenceMatrix TypeMatrix Effect (%)Extraction Recovery (%)
nih.govSerumNot significant78 – 103
frontiersin.org, nih.govPlasma93.1 – 105.890.1 – 109.2
annlabmed.org, nih.govSerum/Plasma/CSFWithin acceptable limits85.9 – 107.2
researchgate.netSerumMinorNot explicitly stated
researchgate.netPlasmaNot significant78 – 103
uni-muenchen.dePlasmaCompensated by ISNot explicitly stated

The data consistently show minimal to no significant matrix effects when Linezolid-d3 is used as an internal standard, and high extraction recovery rates, confirming the suitability of sample preparation techniques and the internal standard's effectiveness.

Other Chromatographic and Electrophoretic Techniques for Linezolid Quantification and Stability Studies

Beyond LC-MS/MS, other chromatographic and electrophoretic techniques have been explored for linezolid analysis, though LC-MS/MS, often utilizing Linezolid-d3, remains the predominant method for its quantification in biological fluids due to its sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely employed technique for the quantification of linezolid, with Linezolid-d3 serving as the internal standard.

LC-MS/MS: This technique offers high sensitivity, selectivity, and rapid analysis times, making it ideal for therapeutic drug monitoring. Methods typically involve protein precipitation for sample preparation, followed by separation on C18 reversed-phase columns using mobile phases consisting of acetonitrile and water with formic acid frontiersin.orgnih.govnih.govannlabmed.orgnih.govresearchgate.netfrontiersin.orgsci-hub.senih.govresearchgate.net. Run times are often optimized to be short, ranging from 2.5 to 6 minutes nih.govresearchgate.netfrontiersin.orgsci-hub.senih.govresearchgate.net.

HPLC-UV/DAD: While less sensitive than LC-MS/MS, HPLC coupled with UV or Diode Array Detection (DAD) has also been used for linezolid quantification researchgate.netcda-amc.caresearchgate.net. These methods are generally simpler and more cost-effective but may be prone to interference from matrix components.

UHPLC-MS/MS: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry offers enhanced speed and resolution compared to traditional HPLC, further improving analytical efficiency researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org.

These HPLC-based methods, by incorporating Linezolid-d3, provide robust quantification across various biological matrices.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is an alternative separation technique that offers high separation efficiency. While CZE has been mentioned in the context of analyzing degradation products of linezolid , specific methods detailing the use of Linezolid-d3 for its quantification or stability studies via CZE are not extensively reported in the provided literature. One study mentions a CZE method for the simultaneous determination of six antibiotics, but the inclusion of Linezolid-d3 was not explicitly detailed researchgate.net. The predominant analytical focus for Linezolid-d3 remains on LC-MS/MS and HPLC-based approaches.

Mechanistic and Preclinical Research Applications Enabled by Linezolid D3

Elucidation of Linezolid's Ribosomal Binding and Protein Synthesis Inhibition Mechanism

Linezolid (B1675486) functions by inhibiting protein synthesis in bacteria, a process essential for their survival. drugbank.comnih.gov It achieves this by binding to a specific site on the bacterial ribosome, the cellular machinery responsible for building proteins. drugbank.comrcsb.org The use of isotopically labeled compounds like Linezolid-d3 has been instrumental in detailing this interaction.

The substitution of hydrogen with deuterium (B1214612) in Linezolid-d3 does not alter its fundamental biological activity, making it an excellent tracer for studying drug-target interactions without affecting the antibacterial effect. In vitro studies utilize Linezolid-d3 to precisely measure the binding affinity and kinetics of linezolid to the 50S ribosomal subunit. drugbank.comrcsb.org These experiments help determine how strongly and for how long the drug remains attached to its target, providing insights into its potency. By using Linezolid-d3 as an internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately quantify the amount of unlabeled linezolid bound to ribosomes. nih.govfrontiersin.org This allows for the determination of key kinetic parameters, which are crucial for understanding the drug's mechanism of action at a molecular level.

Structural biology techniques provide a visual map of how linezolid interacts with the ribosome. Cryo-electron microscopy (cryo-EM) and X-ray crystallography have been pivotal in revealing the atomic details of the linezolid binding site within the peptidyl transferase center of the 50S ribosomal subunit. asm.orgasm.orgrcsb.org

These high-resolution structures show that linezolid binds to a site on the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in protein synthesis. drugbank.comnih.gov Specifically, cryo-EM has been used to visualize the 70S ribosome from Staphylococcus aureus in complex with linezolid, revealing how the drug obstructs the A-site, thereby preventing amino-acylated tRNAs from binding and halting peptide bond formation. rcsb.orgnih.govresearchgate.net

Studies have shown that linezolid's binding can induce conformational changes in the ribosome. For instance, a single amino acid deletion in the ribosomal protein uL3, located far from the binding pocket, can cause allosteric rearrangements in the rRNA that alter the linezolid binding site, leading to resistance. asm.orgnih.govasm.org These structural insights are critical for understanding mechanisms of resistance and for the rational design of new antibiotics that can overcome them.

Table 1: Key Ribosomal Interactions of Linezolid

Interacting Ribosomal ComponentType of InteractionSignificanceReference
23S rRNA (Peptidyl Transferase Center)BindingPrimary target site, inhibition of protein synthesis initiation. drugbank.comrcsb.orgasm.org
A-SiteSteric HindrancePrevents binding of incoming amino-acyl tRNA. rcsb.orgasm.org
G2505 (23S rRNA)Hydrogen BondCritical for stabilizing the drug-ribosome complex. rcsb.orgasm.org
U2585 (23S rRNA)Hydrogen BondContributes to the binding affinity of linezolid. rcsb.org
A2451 (23S rRNA)Hydrogen BondInteraction with the acetamide (B32628) group of linezolid. rcsb.org

In Vitro Studies on Ribosomal Subunit Interaction Kinetics and Affinity using Labeled Probes

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Before a drug can be used in humans, its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties must be thoroughly evaluated in preclinical studies. researchgate.net Linezolid-d3 is a vital tool in this phase of drug development.

Linezolid-d3 is frequently used as an internal standard in bioanalytical methods, such as LC-MS/MS, to accurately measure linezolid concentrations in various biological samples. nih.govfrontiersin.orgfrontiersin.org This is essential for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models like mice, rats, and dogs. nih.gov

Preclinical studies have shown that linezolid is rapidly and extensively absorbed after oral administration, with good bioavailability. nih.govfarmaciajournal.com It has a volume of distribution that approximates total body water, indicating excellent penetration into most tissues. nih.govfda.govamegroups.org The elimination half-life is in the range of 5-7 hours. fda.govamegroups.org The use of Linezolid-d3 ensures the precision and accuracy of these measurements, which are critical for predicting the drug's behavior in humans. nih.gov

Table 2: Selected Preclinical Pharmacokinetic Parameters of Linezolid

ParameterAnimal ModelFindingReference
Oral BioavailabilityRat, Dog>95% nih.gov
Oral BioavailabilityMouse>70% nih.gov
Volume of Distribution (Vss)General~0.6-0.7 L/kg (approximates total body water) fda.gov
Elimination Half-lifeGeneral~5-7 hours fda.govamegroups.org
Tissue Penetration (Inflammatory Fluid)Human Volunteers~104% nih.gov

Pharmacodynamic studies aim to link the concentration of a drug to its therapeutic effect. In the case of linezolid, this involves correlating its exposure with its ability to kill or inhibit the growth of bacteria. In vitro pharmacodynamic models, such as the hollow-fiber infection model, are used to simulate human pharmacokinetic profiles and determine the parameters that best predict antimicrobial efficacy. nih.govebi.ac.uk

Studies have shown that the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key predictor of linezolid's efficacy. frontiersin.orgebi.ac.uk Linezolid-d3 is instrumental in these studies for the accurate quantification of linezolid concentrations, allowing for a precise determination of the AUC and its relationship to bacterial killing and the prevention of resistance. nih.govfrontiersin.org

When multiple drugs are administered concurrently, they can interact in ways that alter their pharmacokinetic properties. Linezolid-d3 is used to investigate such drug-drug interactions. For example, studies have examined the effect of co-administering potent enzyme inducers like rifampicin (B610482) on linezolid concentrations. medrxiv.orgresearchgate.net

By using Linezolid-d3 as an internal standard, researchers can precisely measure changes in linezolid's clearance and exposure when another drug is introduced. nih.govmedrxiv.org A systematic review has identified several drugs that can affect linezolid concentrations, including rifampicin, which can decrease its levels, and clarithromycin, which can increase them. nih.govresearchgate.net These studies are crucial for identifying potential risks and ensuring the safe and effective use of linezolid in combination with other medications. The use of Linezolid-d3 in a validated LC-MS/MS method provides the necessary accuracy for these critical assessments. nih.govfrontiersin.orgeuropa.eu

Correlation of Drug Exposure with Antimicrobial Efficacy in In Vitro and In Vivo Infection Models

Investigations into Linezolid Metabolism and Degradation Pathways

The use of isotopically labeled compounds like Linezolid-d3 is fundamental in accurately tracing and quantifying the parent drug and its metabolites in complex biological and environmental samples. This enables a detailed understanding of its metabolic and degradation profiles.

Identification and Structural Characterization of Novel Metabolites and Degradation Products using Labeled Tracers

Linezolid undergoes oxidation of its morpholine (B109124) ring, leading to the formation of two primary, inactive metabolites. drugbank.comnih.govnih.gov The aminoethoxyacetic acid metabolite (PNU-142300) and the hydroxyethyl (B10761427) glycine (B1666218) metabolite (PNU-142586) are the principal products of this biotransformation. drugbank.comnih.govoup.com PNU-142586 is the more abundant of the two. drugbank.comnih.gov Studies utilizing radiolabeled [14C]Linezolid have been pivotal in elucidating these pathways, showing that after a single oral dose, the majority of the drug-related material in circulation is the parent compound, with PNU-142586 and PNU-142300 being the next most abundant species. psu.edunih.gov While not explicitly detailing the use of Linezolid-d3 for initial metabolite identification, the principles of using labeled tracers are well-established. Forced degradation studies have shown that linezolid is susceptible to degradation under alkaline conditions, resulting in the formation of distinct degradation products. nih.govmdpi.com

Determination of Metabolic Stability and Degradation Kinetics in Biological and Environmental Systems

The metabolic stability of linezolid is a key area of investigation. It has been observed that the formation of its major metabolite, PNU-142586, is the rate-limiting step in its clearance. oup.compsu.edunih.gov This process is thought to be mediated by a non-enzymatic chemical oxidation mechanism. nih.govfarmaciajournal.comfda.gov Studies on the degradation kinetics of linezolid have revealed that it is most unstable at high pH values and elevated temperatures. nih.gov The degradation in alkaline solutions follows first-order kinetics. nih.gov In various intravenous fluids, such as sodium lactate, 0.9% sodium chloride, and 5% and 10% glucose solutions, linezolid maintains over 95% of its initial concentration for an extended period at room temperature, indicating good stability for clinical administration. nih.govmdpi.com

Characterization of Enzymatic (e.g., Cytochrome P450 isoforms) and Non-Enzymatic Mechanisms of Biotransformation and Chemical Degradation

A significant body of research has focused on the role of cytochrome P450 (CYP) enzymes in linezolid metabolism. Early in vitro studies indicated that linezolid does not significantly inhibit or induce major human CYP450 isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. drugbank.comnih.govoup.comfda.gov This suggested that clinically significant drug interactions mediated by the CYP450 system are unlikely. fda.gov The formation of the main metabolite, PNU-142586, was proposed to occur via a non-enzymatic chemical oxidation process. drugbank.comnih.govfda.gov However, more recent research has identified that CYP2J2, CYP4F2, and CYP1B1 can catalyze the metabolism of linezolid. researchgate.net In particular, CYP2J2 and CYP4F2 are now thought to contribute significantly to the hepatic metabolism of linezolid. researchgate.net This nuanced understanding of both enzymatic and non-enzymatic pathways is crucial for predicting potential drug-drug interactions and variability in patient response.

Research on Linezolid Resistance Mechanisms and Surveillance

The emergence of bacterial resistance to linezolid is a significant clinical concern. Research in this area, often facilitated by the precise quantification that Linezolid-d3 enables, is vital for surveillance and the development of strategies to combat resistance.

Molecular Characterization of Ribosomal RNA Mutations (e.g., 23S rRNA, G2575T) and Methyltransferase Genes (e.g., cfr) Conferring Resistance

The primary mechanism of action for linezolid involves binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, which inhibits bacterial protein synthesis. caymanchem.comdrugbank.comnih.gov Consequently, mutations in the 23S rRNA gene are a common cause of resistance. The G2576T mutation in domain V of the 23S rRNA is one of the most frequently reported mutations conferring linezolid resistance in staphylococci and enterococci. monash.edueuropeanreview.orgnih.gov The number of these mutations can correlate with the level of resistance. europeanreview.org

Another significant mechanism of resistance is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene. nih.govnih.gov The cfr gene encodes a methyltransferase that modifies the A2503 residue of the 23S rRNA. europeanreview.orgescholarship.org This modification prevents linezolid from binding effectively to the ribosome, leading to resistance. escholarship.org The cfr gene is often located on mobile genetic elements, facilitating its spread among different bacterial species. nih.govonehealthejp.eu

Resistance MechanismGene/TargetEffect
Target Site Mutation23S rRNA (e.g., G2576T)Alters the linezolid binding site on the ribosome, reducing drug efficacy. monash.edueuropeanreview.org
Target Modificationcfr geneEncodes a methyltransferase that modifies the ribosome, preventing linezolid binding. europeanreview.orgescholarship.org

Identification and Functional Analysis of Efflux Pump Mediated Resistance (e.g., optrA, poxtA genes)

Efflux pumps are another important mechanism contributing to linezolid resistance. These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration. The optrA (oxazolidinone and phenicol transferable resistance) and poxtA genes encode ATP-binding cassette (ABC)-F transporters that mediate resistance to linezolid. onehealthejp.eumdpi.comantimicrobianos.com.ar The optrA gene, first identified in enterococci, has been increasingly reported in various Gram-positive bacteria. onehealthejp.euantimicrobianos.com.ar Both optrA and poxtA are often found on plasmids, which contributes to their dissemination. europeanreview.orgmdpi.com In some bacteria, such as Mycobacterium abscessus, efflux pumps are a primary mechanism of intrinsic resistance to linezolid. nih.govplos.orgresearchgate.net

GeneEncoded ProteinMechanism of Action
optrAABC-F TransporterRibosomal protection and efflux of linezolid. mdpi.comantimicrobianos.com.ar
poxtAABC-F TransporterRibosomal protection and efflux of linezolid. mdpi.comantimicrobianos.com.ar

Genetic Context and Transferability Studies of Resistance Determinants within Bacterial Populations

The proliferation of linezolid resistance is a significant public health concern, primarily driven by the acquisition and spread of specific resistance genes within and between bacterial species. Understanding the genetic architecture and mobility of these resistance determinants is paramount for surveillance and control efforts. Advanced preclinical research leverages sophisticated molecular and analytical techniques to investigate these mechanisms, where isotopically labeled compounds like Linezolid-d3 serve as critical laboratory tools.

The primary mechanisms of transferable linezolid resistance are genes such as optrA, cfr, and poxtA. These genes are frequently located on mobile genetic elements (MGEs) like plasmids and transposons, which act as vehicles for horizontal gene transfer. The optrA and poxtA genes encode ATP-binding cassette F (ABC-F) proteins that protect the ribosome, while cfr encodes a methyltransferase that modifies the 23S rRNA, preventing linezolid from binding to its target. The presence of these genes on MGEs, often alongside other resistance genes, facilitates their rapid dissemination across diverse bacterial populations, including clinically important species like Enterococcus faecalis, Enterococcus faecium, and staphylococci.

Research Focus: The Role of Linezolid-d3 in Transferability Experiments

To study the transfer of these resistance genes, researchers conduct laboratory experiments such as filter-mating conjugation. In these assays, a donor bacterium carrying the resistance gene is mixed with a susceptible recipient bacterium. The mixture is then exposed to a selective pressure, typically the antibiotic itself, to identify recipient cells that have successfully acquired the resistance gene (transconjugants).

The precision of these experiments hinges on maintaining an accurate and consistent concentration of the selective agent. This is a key application for Linezolid-d3. As a deuterium-labeled stable isotope of linezolid, Linezolid-d3 is an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In a typical workflow:

A known quantity of Linezolid-d3 is added to samples taken from the conjugation experiment.

Because Linezolid-d3 is chemically identical to linezolid but has a slightly higher mass, the LC-MS/MS instrument can differentiate between the native antibiotic and the labeled standard.

By comparing the instrument's response to the native linezolid against the known concentration of the Linezolid-d3 internal standard, researchers can precisely calculate the concentration of linezolid in the experimental sample.

This accurate quantification is crucial for validating the experimental conditions and ensuring that the observed genetic transfer is a direct result of the intended selective pressure. It allows researchers to confidently link the genetic context—such as the presence of an optrA-carrying plasmid—to the phenotypic outcome of resistance at a specific, verified antibiotic concentration.

Detailed Research Findings

Numerous studies have elucidated the genetic environments of linezolid resistance determinants. For instance, research has shown that the optrA gene can be located on plasmids of various incompatibility types (e.g., Inc18) or integrated into the bacterial chromosome, often flanked by insertion sequences like IS1216E that facilitate its mobilization. Conjugation experiments have successfully demonstrated the transfer of these plasmids, resulting in the recipient strain gaining resistance to linezolid. In some cases, plasmids have been found to carry multiple resistance genes, such as optrA and cfr together, or in combination with genes conferring resistance to other antibiotic classes like phenicols (fexA) and macrolides (erm(A)), highlighting the risk of co-selection.

The data below summarizes the key transferable genes and the principles of a conjugation experiment where Linezolid-d3 would be an essential tool for quality control.

Table 1: Key Transferable Linezolid Resistance Genes and Their Genetic Context

GeneMechanism of ActionCommon Mobile Genetic ElementsAssociated Bacterial Species
optrA Ribosome protection (ABC-F protein)Plasmids (e.g., Inc18), Transposons (e.g., Tn554)Enterococcus faecalis, Enterococcus faecium, Staphylococcus spp.
cfr 23S rRNA methyltransferasePlasmids, Transposons (e.g., Tn558)Staphylococcus spp., Enterococcus spp.
poxtA Ribosome protection (ABC-F protein)PlasmidsEnterococcus faecalis
cfr(D) 23S rRNA methyltransferasePlasmidsEnterococcus faecium, Enterococcus saccharolyticus

Data sourced from multiple studies.

Table 2: Conceptual Outline of a Conjugation Experiment for Resistance Transfer

Experimental StepDescriptionRole of Precise Antibiotic Measurement (via Linezolid-d3)
1. Preparation A donor strain (e.g., E. faecalis with a plasmid-borne optrA gene) and a susceptible recipient strain (e.g., E. faecalis JH2-2) are cultured.N/A
2. Mating Donor and recipient cells are mixed on a solid surface (e.g., a filter) and incubated to allow for cell-to-cell contact and plasmid transfer.N/A
3. Selection The cell mixture is plated on selective agar (B569324) containing antibiotics to inhibit the growth of donor and untransformed recipient cells, allowing only transconjugants to grow.Crucial Step: Ensures the linezolid concentration is at the correct Minimum Inhibitory Concentration (MIC) to select for newly resistant recipients without being lethal to all cells. LC-MS/MS with Linezolid-d3 standard verifies this concentration.
4. Confirmation Colonies from the selective plates are isolated and confirmed as true transconjugants via PCR for the resistance gene and molecular typing to confirm the recipient background.Confirms the link between the verified selective pressure and the successful genetic transfer.
5. Frequency Calculation The number of transconjugants is divided by the number of recipient cells to determine the transfer frequency.A reliable frequency can only be calculated if the selective conditions were accurately controlled and verified.

This conceptual table is based on methodologies described in multiple research articles.

Advanced Research Concepts and Future Directions

Application of Linezolid-d3 in Quantitative Proteomics for Direct Drug-Target Interaction Studies

Quantitative proteomics, particularly mass spectrometry-based approaches, is instrumental in identifying and characterizing direct interactions between drugs and their protein targets. Stable isotope-labeled compounds, such as Linezolid-d3, are indispensable for these studies. By serving as a precisely quantifiable internal standard, Linezolid-d3 allows for the accurate measurement of endogenous linezolid (B1675486) levels or the relative abundance of protein-ligand complexes. In affinity purification-mass spectrometry (AP-MS) workflows, Linezolid-d3 can be used to validate the enrichment of target proteins or to quantify the binding affinity of linezolid to its ribosomal targets or other potential cellular partners. While direct proteomic studies specifically employing Linezolid-d3 for novel target identification are still emerging, its fundamental role as a quantitative standard provides the foundation for such investigations, enabling researchers to elucidate the molecular mechanisms of linezolid action and to discover off-target interactions with high fidelity.

Integration of Deuterated Analogs in Systems Biology Approaches for Comprehensive Drug Action Profiling

Systems biology seeks to understand the holistic behavior of biological systems, integrating data from various molecular levels (genomics, proteomics, metabolomics) to map complex cellular networks and drug responses. Deuterated analogs like Linezolid-d3 are valuable tools in this context, acting as tracers to meticulously track the drug's pharmacokinetic and pharmacodynamic profiles within a living system. By enabling precise quantification of linezolid and its metabolites across different tissues and cellular compartments, Linezolid-d3 contributes to building comprehensive models of drug distribution, metabolism, and target engagement. This detailed information can then be correlated with other omics data to provide a complete picture of how linezolid perturbs cellular pathways, influences gene expression, or alters metabolic networks. Such integrated approaches are crucial for understanding the full spectrum of a drug's effects, identifying potential biomarkers of response or resistance, and predicting complex drug-drug interactions.

Development of Innovative Methodologies for Real-Time Monitoring of Linezolid in Complex Biological Systems

The accurate and timely measurement of drug concentrations in biological fluids is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Linezolid-d3 has been instrumental in the development of advanced analytical methodologies that significantly enhance the speed and sensitivity of linezolid quantification. Techniques such as Direct Analysis in Real-Time Mass Spectrometry (DART-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have been optimized using Linezolid-d3 as an internal standard. These methods allow for rapid sample processing and analysis, reducing run times to seconds or minutes, thereby facilitating high-throughput analysis essential for clinical settings and large-scale research studies.

Table 1: Performance Metrics of Advanced Analytical Methods for Linezolid Quantification using Linezolid-d3

Analytical MethodTypical Run TimeLinearity Range (Approximate)Precision (Intra/Inter-day)Accuracy (Range)Key Advantage
DART-MS/MS24 seconds0.20–25 µg/mL<14.5%-3.85% to 12.7%High-throughput, no chromatography
LC-MS/MS~2 minutes0.05–20 mg/L1.7–5.8%-3.3% to -1.3%High sensitivity, established
LC-MS/MS~3.5 minutes0.100–20.0 µg/mLNot specifiedNot specifiedQuantification in CSF

These advancements in analytical speed and sensitivity, enabled by the use of Linezolid-d3, are paving the way for more dynamic monitoring of linezolid in various biological matrices, including plasma and cerebrospinal fluid, thereby improving patient care and research insights.

Potential for Deuterated Linezolid in Advanced Drug Delivery System Research and Pharmacological Probe Development

Linezolid is increasingly being explored within advanced drug delivery systems (DDS) designed for localized or sustained release, such as nanoparticles and coated implants, to combat challenging infections ijpsr.comnih.gov. Linezolid-d3 holds significant potential in this area by serving as a traceable marker within these novel formulations. Incorporating Linezolid-d3 into DDS allows researchers to accurately track the release kinetics, biodistribution, and cellular uptake of the drug from the delivery vehicle. This is crucial for optimizing DDS design, evaluating their efficacy, and understanding drug release mechanisms in vivo.

Furthermore, Linezolid-d3 can be developed as a pharmacological probe. Its stable isotopic labeling allows for sensitive detection and tracking, facilitating studies on drug metabolism, transporter interactions, and the precise localization of the drug within target cells or tissues. As research delves deeper into the nuances of linezolid's action and potential new applications, Linezolid-d3 will be an invaluable tool for elucidating these complex biological processes with high specificity and sensitivity.

Table 2: Characteristics of Linezolid-Loaded Solid Lipid Nanoparticles (SLN) for Topical Delivery

Formulation ParameterValueSignificance
Particle Size93.05 nmInfluences skin penetration and cellular uptake.
Polydispersity Index (PDI)0.252Indicates a relatively uniform particle size distribution.
Zeta Potential-13.0 mVSuggests good colloidal stability, preventing aggregation.
Ex-vivo Permeation Flux11.22 ± 0.10 µg/cm²/hrQuantifies the rate of drug release through biological membranes (skin).
Skin Retention88.93 ± 0.6%Indicates the amount of drug retained within the skin layers.

The ability to precisely track Linezolid-d3 within such advanced delivery systems will be key to optimizing their therapeutic potential and expanding the utility of linezolid in treating localized infections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.